molecular formula C8H9NO B066024 2-Pyridin-2-ylpropanal CAS No. 162895-00-3

2-Pyridin-2-ylpropanal

Cat. No.: B066024
CAS No.: 162895-00-3
M. Wt: 135.16 g/mol
InChI Key: JRVRZALNDCUKBN-UHFFFAOYSA-N
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Description

2-(2-Pyridyl)propanal is an organic compound that features a pyridine ring attached to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Pyridyl)propanal can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with a suitable reagent to introduce the propanal group. Another method includes the use of Grignard reagents, where 2-pyridinecarboxaldehyde reacts with a Grignard reagent followed by oxidation to yield 2-(2-Pyridyl)propanal .

Industrial Production Methods

Industrial production of 2-(2-Pyridyl)propanal typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Pyridyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Pyridyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridyl)ethanol
  • 2-(2-Pyridyl)acetic acid
  • 2-(2-Pyridyl)methanol
  • 2-(2-Pyridyl)ketone

Uniqueness

2-(2-Pyridyl)propanal is unique due to its specific structural features, including the presence of both an aldehyde group and a pyridine ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

162895-00-3

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-pyridin-2-ylpropanal

InChI

InChI=1S/C8H9NO/c1-7(6-10)8-4-2-3-5-9-8/h2-7H,1H3

InChI Key

JRVRZALNDCUKBN-UHFFFAOYSA-N

SMILES

CC(C=O)C1=CC=CC=N1

Canonical SMILES

CC(C=O)C1=CC=CC=N1

Synonyms

2-Pyridineacetaldehyde,alpha-methyl-(9CI)

Origin of Product

United States

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